molecular formula C17H18ClFN2O2 B2557302 1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea CAS No. 1797355-85-1

1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea

Cat. No.: B2557302
CAS No.: 1797355-85-1
M. Wt: 336.79
InChI Key: FIMANMSAAHLNJZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a methoxypropyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea typically involves the reaction of 2-chlorophenyl isocyanate with 2-(2-fluorophenyl)-2-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature. The reaction proceeds through the formation of a urea linkage between the isocyanate and the amine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-hydroxypropyl]urea
  • 1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-ethoxypropyl]urea
  • 1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methylpropyl]urea

Uniqueness

1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2/c1-17(23-2,12-7-3-5-9-14(12)19)11-20-16(22)21-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMANMSAAHLNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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